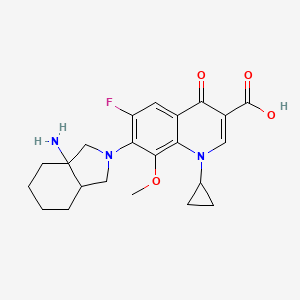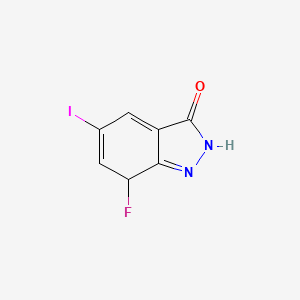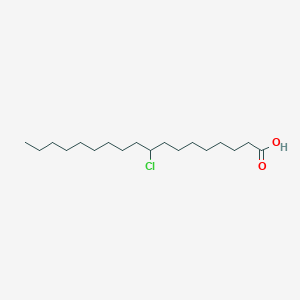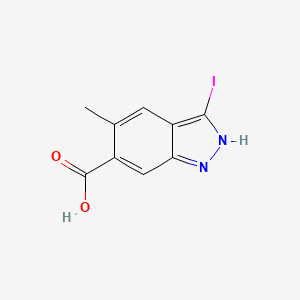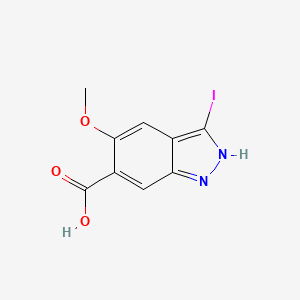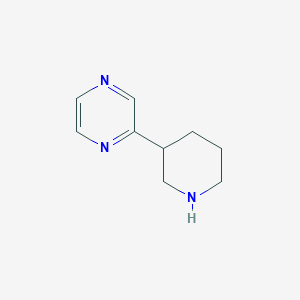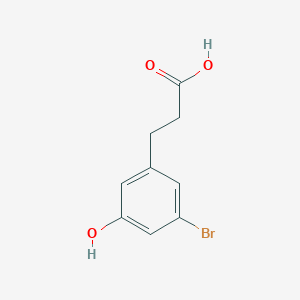
N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C12H19N3·HCl It is known for its unique structure, which includes both pyridine and pyrrolidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
- Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine
Uniqueness
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C12H20ClN3 |
|---|---|
分子量 |
241.76 g/mol |
IUPAC 名称 |
N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |
InChI 键 |
KXSPCJKHGDXFTF-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCNC1)CC2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)





